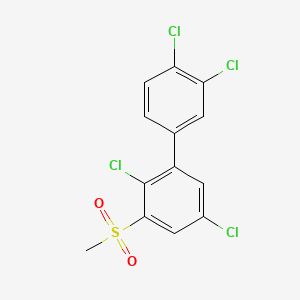

3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl

Description

BenchChem offers high-quality 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dichloro-1-(3,4-dichlorophenyl)-3-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl4O2S/c1-20(18,19)12-6-8(14)5-9(13(12)17)7-2-3-10(15)11(16)4-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASFWKBBFHJGDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1Cl)C2=CC(=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50151531 | |

| Record name | 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116807-53-5 | |

| Record name | 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116807535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Formation of 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl from Parent PCBs: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the formation of 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl (3-MeSO2-CB101), a significant and persistent metabolite of the polychlorinated biphenyl (PCB) congener PCB 101 (2,2',4,5,5'-pentachlorobiphenyl). This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering in-depth insights into the metabolic pathways, enzymatic mechanisms, and analytical methodologies pertinent to this transformation. We will explore the critical role of cytochrome P450 monooxygenases and the mercapturic acid pathway, discuss the toxicological implications of 3-MeSO2-CB101, and provide detailed experimental protocols for its analysis.

Introduction: The Legacy of PCBs and the Rise of Their Metabolites

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that, despite being banned in many countries for decades, continue to pose a significant threat to environmental and human health due to their bioaccumulation and toxicity.[1] The parent PCB compounds undergo metabolic transformation in biological systems, leading to the formation of various metabolites, including hydroxylated PCBs (OH-PCBs) and methylsulfonyl PCBs (MeSO2-PCBs).[2][3] While metabolism is often a detoxification process, certain PCB metabolites exhibit equal or even greater toxicity than their parent congeners.[2]

Among the numerous PCB congeners, PCB 101 (2,2',4,5,5'-pentachlorobiphenyl) is a prevalent environmental contaminant.[4] Its metabolism gives rise to several derivatives, with 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl (3-MeSO2-CB101) being a notable and persistent metabolite. Understanding the formation of 3-MeSO2-CB101 is crucial for assessing the overall risk associated with PCB 101 exposure and for developing effective remediation and therapeutic strategies.

The Metabolic Journey: From PCB 101 to 3-MeSO2-CB101

The biotransformation of PCB 101 to 3-MeSO2-CB101 is a multi-step process primarily occurring in the liver and involving a series of enzymatic reactions. The overall pathway can be broadly divided into two main phases: initial oxidation by cytochrome P450 enzymes and subsequent conjugation and processing via the mercapturic acid pathway.

Phase I: Cytochrome P450-Mediated Oxidation

The initial and rate-limiting step in the metabolism of many PCBs is oxidation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[1] For PCB 101, this process primarily involves the formation of hydroxylated metabolites.

-

Key Enzyme Isoforms: Studies have identified specific human CYP isoforms responsible for the metabolism of PCB 101. Notably, human CYP2A6 has been shown to selectively and extensively metabolize PCB 101.[4] In mammals, CYP2B and 3A family enzymes are also implicated in the metabolism of this congener.[4]

-

Mechanism of Hydroxylation: The hydroxylation of PCB 101 can occur at various positions on the biphenyl rings. The primary metabolite formed by human CYP2A6 is 4-hydroxy-2,2',4',5,5'-pentachlorobiphenyl (4-OH-PCB 101).[4] However, for the formation of 3-MeSO2-CB101, hydroxylation at the 3-position of the 2,3',4',5-tetrachlorobiphenyl structure is the critical preceding step. This suggests that either a different CYP isoform is involved or that subsequent metabolic steps lead to this specific isomer.

The Mercapturic Acid Pathway: The Road to Methylsulfonylation

The formation of the methylsulfonyl group is a hallmark of the mercapturic acid pathway, a crucial route for the detoxification and elimination of xenobiotics.[5][6] This pathway involves a series of enzymatic steps that conjugate the hydroxylated PCB intermediate with glutathione (GSH), followed by further processing.

-

Glutathione Conjugation: The hydroxylated PCB intermediate, likely an electrophilic arene oxide formed during CYP-mediated oxidation, is conjugated with the endogenous antioxidant glutathione.[7] This reaction is catalyzed by glutathione S-transferases (GSTs).

-

Sequential Degradation: The resulting glutathione conjugate undergoes sequential enzymatic cleavage. First, a glutamyl residue is removed by γ-glutamyltranspeptidase, followed by the removal of a glycinyl residue by a dipeptidase, yielding a cysteine conjugate.

-

C-S Bond Cleavage and Methylation: The cysteine conjugate can then be cleaved by a C-S lyase (β-lyase) to form a thiol. This thiol is subsequently methylated by a methyltransferase to form a methylthio-PCB.

-

Oxidation to the Sulfone: Finally, the methylthio-PCB undergoes two successive oxidation steps, catalyzed by cytochrome P450 enzymes or flavin-containing monooxygenases (FMOs), to form the corresponding methylsulfinyl-PCB and ultimately the stable 3-methylsulfonyl-PCB metabolite, 3-MeSO2-CB101.[3]

It is important to note that studies in rats suggest the involvement of intestinal microflora in the formation of MeSO2-PCBs from PCB 101.[1][8] This indicates that biliary secretion of precursor metabolites and their subsequent metabolism by gut bacteria may be a significant contributor to the overall formation of 3-MeSO2-CB101.[8]

Caption: Metabolic pathway of PCB 101 to 3-MeSO2-CB101.

Toxicological Significance of 3-MeSO2-CB101

Unlike many metabolites that are readily excreted, 3-MeSO2-CB101 is a persistent and bioaccumulative compound. Its toxicological profile is of significant concern.

-

Induction of Drug-Metabolizing Enzymes: A key toxicological effect of 3-MeSO2-CB101 is its potent induction of hepatic microsomal drug-metabolizing enzymes.[1][8] Studies in rats have shown that this metabolite, and not the parent PCB 101, is responsible for the induction of cytochrome P450 enzymes.[1][8] This can have profound effects on the metabolism of other xenobiotics and endogenous compounds, potentially leading to adverse drug reactions or hormonal imbalances.

-

Tissue Distribution and Retention: 3-MeSO2-CB101 exhibits specific tissue distribution patterns. In rats, the ratio of 3-MeSO2 to 4-MeSO2 metabolites of CB101 changes over time in different tissues, with a notable retention of the 3-MeSO2 isomer in the liver.[7] This tissue-specific accumulation can lead to localized toxicity. The distribution ratios of 3-MeSO2 metabolites compared to the parent PCB are highest in the liver, followed by the kidney, blood, lung, and adipose tissue.[7]

Table 1: Tissue Distribution Ratios of 3-MeSO2-CB101 Relative to Parent PCB 101 in Rats (Day 42)

| Tissue | Distribution Ratio (3-MeSO2-CB101 / PCB 101) |

| Liver | 0.46 |

| Kidney | > Blood, Lung, Adipose Tissue |

| Blood | > Lung, Adipose Tissue |

| Lung | > Adipose Tissue |

| Adipose Tissue | Lowest |

| Data adapted from Haraguchi et al. (1997)[7] |

Experimental Protocols for the Analysis of 3-MeSO2-CB101

Accurate and sensitive analytical methods are essential for quantifying 3-MeSO2-CB101 in biological and environmental matrices. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Sample Preparation: Extraction and Cleanup

The complexity of biological matrices necessitates a thorough sample preparation procedure to isolate the target analyte and remove interfering substances.

Step-by-Step Methodology for Tissue Samples:

-

Homogenization: Homogenize the tissue sample (e.g., liver, adipose) in a suitable solvent, such as a mixture of n-hexane and dichloromethane.

-

Lipid Removal: For lipid-rich tissues, a lipid removal step is crucial. This can be achieved through gel permeation chromatography (GPC) or treatment with concentrated sulfuric acid.

-

Solid-Phase Extraction (SPE): Utilize SPE cartridges (e.g., silica gel, Florisil) for cleanup and fractionation. A multi-step elution with solvents of increasing polarity allows for the separation of MeSO2-PCBs from parent PCBs and other interfering compounds.

-

Solvent Evaporation and Reconstitution: Evaporate the final eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of a suitable solvent (e.g., hexane for GC-MS, methanol/water for LC-MS/MS).

Caption: General workflow for sample preparation.

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for separation.[9][10]

-

Injection: Splitless injection is preferred for trace analysis to maximize the transfer of the analyte onto the column.

-

Oven Temperature Program: A temperature program starting at a lower temperature (e.g., 80-100°C) and ramping up to a higher temperature (e.g., 280-300°C) is employed to achieve good separation of the various PCB congeners and their metabolites.

-

Mass Spectrometry: Electron ionization (EI) is the standard ionization technique. For enhanced selectivity and sensitivity, selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) can be used, monitoring for the characteristic molecular ions and fragment ions of 3-MeSO2-CB101.[8][10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Column: A C18 reversed-phase column is commonly used for the separation of PCB metabolites.[2][11]

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate, is typically employed.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of MeSO2-PCBs, as it provides good sensitivity.[11]

-

Mass Spectrometry: Multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantitative analysis.[11] Specific precursor-to-product ion transitions for 3-MeSO2-CB101 are monitored.

Conclusion and Future Perspectives

The formation of 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl from its parent compound, PCB 101, is a complex metabolic process with significant toxicological implications. The involvement of specific cytochrome P450 isoforms and the mercapturic acid pathway highlights the intricate interplay between xenobiotic metabolism and toxicity. The persistence and enzyme-inducing properties of 3-MeSO2-CB101 underscore the need for continued research into the long-term health effects of PCB exposure.

Future research should focus on several key areas:

-

Elucidation of the complete enzymatic cascade: Further studies are needed to identify all the specific enzymes and their relative contributions to the formation of 3-MeSO2-CB101 in humans.

-

Quantitative toxicokinetics: Detailed toxicokinetic studies in relevant animal models and, where possible, in human populations are required to better understand the absorption, distribution, metabolism, and excretion of this metabolite.

-

Development of advanced analytical methods: Continued innovation in analytical chemistry is necessary to develop faster, more sensitive, and higher-throughput methods for the routine monitoring of 3-MeSO2-CB101 and other PCB metabolites in various biological and environmental samples.

-

Assessment of mixture effects: Humans and wildlife are exposed to complex mixtures of PCBs and their metabolites. Investigating the synergistic or antagonistic toxic effects of these mixtures is crucial for a comprehensive risk assessment.

By advancing our understanding of the formation and fate of 3-MeSO2-CB101, the scientific community can better address the ongoing challenges posed by PCB contamination and work towards safeguarding human and environmental health.

References

- McGraw JE Sr, Waller DP. Specific human CYP 450 isoform metabolism of a pentachlorobiphenyl (PCB-IUPAC# 101). Biochem Biophys Res Commun. 2006 May 26;344(1):129-33.

- Li, Y., et al. (2022). Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food. Foods, 11(21), 3415.

- Grimm, F. A., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls (PCBs). Critical reviews in toxicology, 45(3), 245–272.

- Kato, Y., et al. (1999). The role of 3-methylsulfonyl-2,2',4',5,5'-pentachlorobiphenyl, a metabolite of 2,2',4,5,5'-pentachlorobiphenyl, in the induction of hepatic microsomal drug-metabolizing enzymes by 2,2',4,5,5'-pentachlorobiphenyl in rats. Environmental toxicology and pharmacology, 8(1), 39–47.

- Quinete, N., et al. (2021). Analytical approaches for the determination of PCB metabolites in blood: A review. Trends in Environmental Analytical Chemistry, 31, e00138.

- Letcher, R. J., et al. (2000). Methyl sulfone and hydroxylated metabolites of polychlorinated biphenyls. In Persistent Organic Pollutants in the Environment (pp. 345-426). Elsevier.

- Haraguchi, K., et al. (1997). Tissue distribution of methylsulfonyl metabolites derived from 2,2',4,5,5'-penta- and 2,2',3,4',5',6-hexachlorobiphenyls in rats.

- Sun, J., et al. (2022). Simulation experiment on OH-PCB being ingested through daily diet: Accumulation, transformation and distribution of hydroxylated-2, 2′, 4, 5, 5′-pentachlorobiphenyl (OH-PCB101) in mice. Science of The Total Environment, 802, 149891.

- Testai, E., et al. (2020). The mercapturic acid pathway. Drug metabolism reviews, 52(1), 102–126.

- Hovander, L., et al. (2000). Enantioselective gas chromatography/mass spectrometry of methylsulfonyl PCBs with application to Arctic marine mammals. Analytical chemistry, 72(17), 4176–4182.

-

Taylor & Francis. (n.d.). Analytical methods – Knowledge and References. Retrieved from [Link]

- Grimm, F. A., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls (PCBs). Critical Reviews in Toxicology, 45(3), 245-272.

- Mmereki, D., et al. (2012). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Determination of Polychlorinated Biphenyls in Transformer Oil.

- Wolska, L., et al. (2020). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Molecules, 25(18), 4246.

- Bakke, J. E., et al. (1982).

- Cleveland, C. B., et al. (1989). The pharmacokinetics of 2,2',5,5'-tetrachlorobiphenyl and 3,3',4,4'-tetrachlorobiphenyl and its relationship to toxicity. Toxicology and applied pharmacology, 100(2), 315–327.

- Safe, S. H. (1984). Polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs): biochemistry, toxicology, and mechanism of action. Critical reviews in toxicology, 13(4), 319–395.

- Wójcik, A., et al. (2020). Gas Chromatography-Mass Spectrometry Based Approach for the Determination of Methionine-Related Sulfur-Containing Compounds in Human Saliva. Molecules, 25(23), 5764.

- van de Merbel, N. C. (2008). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. TrAC Trends in Analytical Chemistry, 27(10), 924-933.

- Lund, J., et al. (1985). Target cells for the polychlorinated biphenyl metabolite 4,4'-bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl. Characterization of high affinity binding in rat and mouse lung cytosol. Molecular pharmacology, 27(3), 314–323.

-

Exposome-Explorer. (n.d.). PCB-101 (Compound). Retrieved from [Link]

- Frame, G. M. (1996). Complete PCB Congener Distributions for 17 Aroclor Mixtures Determined by 3 HRGC Systems Optimized for Comprehensive, Quantitative, Congener-Specific Analysis.

- Takasuga, T., et al. (2017). Analysis method for PCBs in reclaimed oil using a fast-GC triple stage quadrupole mass spectrometer with the 13-component quantitation method. Journal of environmental chemistry, 27(4), 131-140.

- Vela-Soria, F., et al. (2014). A multiclass method for endocrine disrupting chemical residue analysis in human placental tissue samples by UHPLC–MS/MS. Talanta, 121, 127-135.

- Wetzlich, S. E., et al. (2022). Pharmacokinetic Parameters and Estimating Extra-Label Tissue Withdrawal Intervals Using Three Approaches and Various Matrices for Meloxicam Administered to Laying Hens. Frontiers in Veterinary Science, 9, 848003.

-

Dourson, M. L. (n.d.). Publications. TERA. Retrieved from [Link]

- Yoshimura, H., et al. (1987). Toxicological assessment of 2,5,2',5'-tetrachlorobiphenyl and its major metabolite, 3-hydroxy-2,5,2',5'-tetrachlorobiphenyl in rats. Journal of pharmacobio-dynamics, 10(11), 656–663.

-

JSM Central. (n.d.). alt. Retrieved from [Link]

-

LSP Association. (n.d.). The Chemistry of PCBs 101. Retrieved from [Link]

Sources

- 1. The role of 3-methylsulfonyl-2,2',4',5,5'-pentachlorobiphenyl, a metabolite of 2,2',4,5,5'-pentachlorobiphenyl, in the induction of hepatic microsomal drug-metabolizing enzymes by 2,2',4,5,5'-pentachlorobiphenyl in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Significant Metabolic Alterations in Mouse Dams Exposed to an Environmental Mixture of Polychlorinated Biphenyls (PCBs) During Gestation and Lactation: Insights into PCB and Metabolite Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of 2,4',5-trichlorobiphenyl by the mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. longdom.org [longdom.org]

- 10. mdpi.com [mdpi.com]

- 11. Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food - PMC [pmc.ncbi.nlm.nih.gov]

3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl CAS number and molecular structure

The following technical guide is a comprehensive monograph on 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl , a persistent and toxicologically significant metabolite of Polychlorinated Biphenyls (PCBs).

CAS No. 116807-53-5[1]

Executive Summary

3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl (abbreviated as 3-MeSO₂-PCB 70 ) is a specific methylsulfonyl metabolite derived from the parent congener 2,3',4',5-tetrachlorobiphenyl (PCB 70). Unlike hydroxylated PCB metabolites (OH-PCBs) which are excreted relatively rapidly, methylsulfonyl-PCBs (MeSO₂-PCBs) exhibit high lipophilicity and a unique capacity for tissue-specific retention, particularly in the liver, adipose tissue, and bronchial mucosa.

This metabolite is a critical marker for bioaccumulation studies and exhibits distinct toxicological properties, including endocrine disruption (anti-glucocorticoid activity) and induction of hepatic cytochrome P450 enzymes.[1]

Chemical Identity & Physiochemical Profile[2][3][4][5][6][7][8]

| Parameter | Technical Specification |

| Chemical Name | 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl |

| Common Abbreviation | 3-MeSO₂-PCB 70 |

| CAS Number | 116807-53-5 |

| Parent Congener | PCB 70 (2,3',4',5-Tetrachlorobiphenyl) |

| Molecular Formula | C₁₃H₈Cl₄O₂S |

| Molecular Weight | 369.89 g/mol |

| Physical State | White crystalline solid |

| Solubility | Soluble in non-polar organic solvents (Hexane, Isooctane, DCM); Insoluble in water.[2] |

| SMILES | CS(=O)(=O)c1cc(Cl)c(cc1Cl)c2ccc(Cl)c(Cl)c2 |

Biogenesis: The Mercapturic Acid Pathway

The formation of 3-MeSO₂-PCB 70 is not a direct oxidation but the result of the Mercapturic Acid Pathway (MAP) . This multi-step bioactivation process involves the conjugation of an arene oxide intermediate with glutathione (GSH), followed by enterohepatic circulation and microbial metabolism.

Mechanism of Formation

-

Epoxidation: Hepatic CYP450 enzymes oxidize the parent PCB 70 to an arene oxide intermediate.

-

GSH Conjugation: Glutathione S-transferase (GST) catalyzes the ring-opening attack of glutathione at the 3-position.

-

Catabolism: The GSH conjugate is degraded to a cysteine conjugate in the kidney/bile.

-

C-S Lyase Cleavage: In the gastrointestinal tract, microbial C-S lyase cleaves the cysteine conjugate to a thiol (3-SH-PCB 70).

-

S-Methylation: The thiol is reabsorbed and methylated in the liver to form the methylsulfide (3-MeS-PCB 70).

-

S-Oxidation: Finally, CYP450 enzymes oxidize the sulfide to the sulfone (3-MeSO₂-PCB 70).

Figure 1: The Mercapturic Acid Pathway driving the formation of 3-MeSO₂-PCB 70 from the parent PCB congener.

Toxicological Profile & Mechanisms of Action

Unlike the parent PCBs, MeSO₂-PCBs possess unique structural features that facilitate specific protein binding and enzyme inhibition.

Tissue-Specific Retention[2]

-

Lung Bronchial Mucosa: 3-MeSO₂-PCB 70 exhibits high affinity for Clara Cell Secretory Protein (CCSP) (also known as uteroglobin). This non-covalent binding leads to extreme accumulation in the bronchial mucosa, potentially contributing to local respiratory toxicity.

-

Liver: Induces hepatic hypertrophy and proliferation of Smooth Endoplasmic Reticulum (SER).

Endocrine Disruption

-

Adrenocortical Toxicity: MeSO₂-PCBs are potent inhibitors of 11β-hydroxylase (CYP11B1) in the adrenal cortex. This enzyme is critical for the conversion of 11-deoxycorticosterone to corticosterone (in rodents) or cortisol (in humans). Inhibition leads to altered glucocorticoid levels.

-

Thyroid Interference: While less potent than OH-PCBs in displacing thyroxine (T4) from transthyretin, MeSO₂-PCBs can increase the glucuronidation and excretion of T4.

Figure 2: Primary mechanisms of tissue retention and endocrine disruption.

Synthesis Protocol

For research purposes, authentic standards of 3-MeSO₂-PCB 70 are synthesized via the oxidation of the corresponding methylthio-ether precursor.

Precursor Synthesis (Suzuki Coupling)

-

Reagents: 2,5-Dichlorobenzeneboronic acid + 1-Bromo-2,3-dichloro-5-(methylthio)benzene.

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.[3]

-

Conditions: Aqueous Na₂CO₃, Toluene/Ethanol, Reflux under N₂.

Oxidation Protocol (Methylthio to Methylsulfonyl)

This protocol describes the conversion of 3-MeS-PCB 70 to 3-MeSO₂-PCB 70.

Reagents:

-

3-Methylthio-2,3',4',5-tetrachlorobiphenyl (Precursor)[4][5]

-

m-Chloroperbenzoic acid (m-CPBA, 77% max)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (saturated aq.)

Step-by-Step Methodology:

-

Dissolution: Dissolve 100 mg of the methylthio-precursor in 10 mL of anhydrous DCM in a round-bottom flask.

-

Oxidation: Cool the solution to 0°C in an ice bath. Slowly add 2.5 equivalents of m-CPBA dissolved in DCM dropwise over 15 minutes.

-

Note: Excess oxidant is required to ensure complete oxidation from sulfide → sulfoxide → sulfone.

-

-

Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The sulfone will be significantly more polar than the sulfide.

-

Quenching: Wash the reaction mixture with 10% aqueous sodium sulfite (to reduce excess peroxide) followed by saturated sodium bicarbonate (to remove m-chlorobenzoic acid byproduct).

-

Extraction: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Recrystallize from methanol or purify via silica gel column chromatography (eluting with Hexane:DCM) to yield white crystals of 3-MeSO₂-PCB 70.

Analytical Methodologies

Quantification of MeSO₂-PCBs in biological matrices requires rigorous cleanup to separate them from parent PCBs and lipids.

Extraction & Cleanup Workflow

-

Extraction: Homogenize tissue (liver/lung) with anhydrous sodium sulfate and extract with Hexane:Acetone (1:1).

-

Lipid Removal:

-

Option A (Non-destructive): Gel Permeation Chromatography (GPC).

-

Option B (Chemical): Treatment with concentrated H₂SO₄. (Note: MeSO₂-PCBs are stable to acid, unlike some other metabolites).

-

-

Fractionation: Apply extract to a Silica Gel column.

-

Fraction 1 (Hexane): Elutes parent PCBs.

-

Fraction 2 (DCM or Hexane:Diethyl Ether): Elutes MeSO₂-PCBs .

-

GC-MS Parameters

-

Instrument: Gas Chromatograph coupled with Mass Spectrometer (e.g., Agilent 5977).

-

Column: DB-5ms or Rtx-1614 (30m x 0.25mm x 0.25µm).

-

Mode: Electron Capture Negative Ionization (ECNI) is preferred for high sensitivity due to the electronegative chlorine atoms.

-

SIM Ions: Monitor molecular ion [M]⁻ and fragment [M-CH₃]⁻. For 3-MeSO₂-PCB 70, monitor m/z 368 and m/z 370 .

References

- Letcher, R. J., et al. (2000). Methyl sulfone and hydroxylated metabolites of polychlorinated biphenyls. In The Handbook of Environmental Chemistry.

- Haraguchi, K., et al. (1997). Metabolism of Polychlorinated Biphenyls by the Rat: Formation of Methylsulfonyl Metabolites. Drug Metabolism and Disposition.

- Brandt, I., & Bergman, A. (1987). PCB Methyl Sulphones and Related Compounds: Identification of Target Cells and Tissues in Different Species. Chemosphere.

- Johansson, M., et al. (1998). Structure-activity relationships for inhibition of CYP11B1-dependent glucocorticoid synthesis in Y1 cells by aryl methyl sulfones. Pharmacology & Toxicology.

- Grimm, F. A., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls. Critical Reviews in Toxicology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,3',4',5-Tetrachlorobiphenyl | C12H6Cl4 | CID 36186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Target cells for the polychlorinated biphenyl metabolite 4,4'-bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl. Characterization of high affinity binding in rat and mouse lung cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

Mechanism of Action: Methylsulfonyl-Tetrachlorobiphenyl (MeSO2-TCB) Toxicity

This guide provides a comprehensive technical analysis of the toxicity mechanism of methylsulfonyl-tetrachlorobiphenyls (MeSO2-TCBs), specifically focusing on their unique bioaccumulation-driven pathology in the respiratory tract.

Technical Guide for Drug Development & Toxicology Professionals

Executive Summary

Methylsulfonyl-tetrachlorobiphenyls (MeSO2-TCBs) represent a unique class of polychlorinated biphenyl (PCB) metabolites. Unlike their parent compounds, which typically distribute into adipose tissue based on lipophilicity, MeSO2-TCBs exhibit a paradoxical, highly specific accumulation in the bronchial mucosa. This guide delineates the molecular mechanism of this toxicity, defined by the "Metabolic Trap" hypothesis : the hepatic bioactivation of PCBs to sulfones, followed by their sequestration in lung Clara cells via high-affinity binding to Uteroglobin (CC16). This accumulation triggers a cascade of oxidative stress, mitochondrial dysfunction, and localized tissue necrosis.

Metabolic Bioactivation: The Mercapturic Acid Pathway

MeSO2-TCBs are not present in commercial PCB mixtures; they are metabolic products formed in vivo. Understanding their toxicity requires tracing their formation via the mercapturic acid pathway, a process typically associated with detoxification but here serving as a bioactivation route.

The Multi-Step Formation Process

The transformation from a neutral PCB congener to a methylsulfonyl metabolite involves hepatic processing followed by intestinal metabolism and enterohepatic circulation.

-

Epoxidation: Cytochrome P450 enzymes (primarily CYP2B and CYP1A subfamilies) oxidize the parent PCB to an arene oxide.

-

GSH Conjugation: Glutathione S-transferase (GST) conjugates glutathione to the epoxide, opening the ring.

-

Mercapturic Acid Formation: The conjugate is processed to a cysteine conjugate in the kidney/liver and excreted into the bile.

-

C-S Lyase Cleavage: In the intestine, microbial C-S lyase cleaves the cysteine conjugate, yielding a thiol (-SH) metabolite.

-

Methylation: The thiol is reabsorbed and methylated by S-methyltransferase in the liver to form a methylthio-PCB (MeS-PCB).

-

Oxidation to Sulfone: Finally, the MeS-PCB is oxidized (likely by CYP or FMO enzymes) to the ultimate toxicant: Methylsulfonyl-PCB (MeSO2-PCB) .

Figure 1: The bioactivation pathway converting lipophilic PCBs into lung-targeting MeSO2-TCBs.

Toxicokinetics: The "Lung Trap" Mechanism

The defining characteristic of MeSO2-TCB toxicity is its tissue specificity. While the liver is the site of formation, the lung is the target organ.

The Role of Uteroglobin (CC16)

Research has identified Uteroglobin (UG) , also known as Clara Cell Secretory Protein (CC16), as the primary mediator of this toxicity. UG is a homodimeric protein secreted abundantly by Clara cells (club cells) in the bronchiolar epithelium.

-

Mechanism: MeSO2-TCBs possess a structural geometry that allows them to bind with high affinity (

) to the hydrophobic pocket of the UG dimer. -

The Trap: Unlike steroid hormones (the physiological ligands for UG) which bind reversibly, MeSO2-TCBs are retained tenaciously. Because Clara cells constantly synthesize and secrete UG, they actively concentrate MeSO2-TCBs from the circulation against a gradient.

-

Consequence: This results in tissue concentrations of MeSO2-TCBs in the bronchial mucosa that can be 50-100 times higher than in adipose tissue or liver.

Downstream Toxicity Pathways

Once accumulated, MeSO2-TCBs exert toxicity through three primary mechanisms:

-

Physical/Functional Disruption: The saturation of UG prevents it from performing its normal anti-inflammatory and immunomodulatory functions (e.g., inhibiting phospholipase A2), rendering the lung susceptible to inflammation.

-

CYP Induction: MeSO2-TCBs are potent phenobarbital-type inducers of CYP2B1/2 . This induction can lead to "uncoupling" of the P450 catalytic cycle, generating superoxide anions and contributing to oxidative stress.

-

Mitochondrial Dysfunction: High intracellular concentrations disrupt mitochondrial membrane potential, leading to ATP depletion and apoptosis of Clara cells.

Experimental Protocols

To study MeSO2-TCB toxicity, researchers must employ protocols that assess both specific binding and cellular cytotoxicity.

Protocol A: Cytosolic Binding Assay (The "Lung Trap" Validation)

This assay validates the presence of the specific binding protein (UG) in tissue samples.

Materials:

- -labeled MeSO2-TCB (custom synthesis often required).

-

Lung cytosolic fraction (105,000 x g supernatant).

-

Sephadex G-75 or G-50 columns.

Workflow:

-

Preparation: Homogenize lung tissue in Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 105,000 x g for 60 min to obtain cytosol.

-

Incubation: Incubate 200 µL of cytosol with

-MeSO2-TCB (final conc. 10-100 nM) for 1 hour at 4°C.-

Control: Include a parallel tube with 100-fold excess unlabeled MeSO2-TCB to determine non-specific binding.

-

-

Separation: Apply the mixture to a Sephadex G-75 gel filtration column. Elute with buffer.

-

Detection: Collect fractions and measure radioactivity via liquid scintillation counting.

-

Analysis: A distinct peak of radioactivity corresponding to the ~16 kDa MW of Uteroglobin indicates specific binding.

Protocol B: In Vitro Cytotoxicity & ROS Assessment

Cell Model: NCI-H441 (Human papillary adenocarcinoma cells with Clara cell characteristics) or primary isolated Clara cells.

| Step | Action | Critical Parameter |

| 1. Seeding | Plate H441 cells at | Allow 24h attachment. |

| 2. Dosing | Treat with MeSO2-TCB (0.1 - 50 µM) dissolved in DMSO. | Final DMSO < 0.1%. |

| 3. Viability | Assay at 24h and 48h using MTT or LDH release. | Compare to Vehicle Control. |

| 4. ROS Assay | Pre-load cells with DCFDA (10 µM) for 30 min. | Protect from light. |

| 5. Measurement | Measure fluorescence (Ex/Em: 485/535 nm) immediately after dosing. | Kinetic read (every 15 min). |

Data Summary: Binding & Toxicity Constants

The following table summarizes key quantitative data derived from rodent and in vitro models regarding MeSO2-TCB interaction.

| Parameter | Value (Approx.) | Context | Reference |

| Binding Affinity ( | Binding to Rat Lung Cytosol (Uteroglobin) | [1, 2] | |

| Max Binding ( | Capacity of Rat Lung Cytosol | [1] | |

| Lung:Liver Ratio | Tissue concentration ratio in treated mice | [3] | |

| CYP Induction | 50-fold increase | Induction of CYP2B1 protein in rat liver | [4] |

| Cytotoxicity ( | H441 cell viability (48h exposure) | [5] |

Visualization of Toxicity Mechanism

The following diagram illustrates the convergence of metabolic formation and specific tissue accumulation leading to toxicity.

Figure 2: The "Lung Trap" mechanism showing the progression from hepatic formation to pulmonary toxicity.

References

-

Brandt, I., & Lund, J. (1986). In vitro characterization of possible mechanisms underlying the selective in vivo accumulation of the PCB metabolite 4,4'-bis(methylsulphonyl)-2,2',5,5'-tetrachlorobiphenyl in the lung. Food and Chemical Toxicology.

-

Lund, J., et al. (1985). Target cells for the polychlorinated biphenyl metabolite 4,4'-bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl.[1] Characterization of high affinity binding in rat and mouse lung cytosol. Molecular Pharmacology.

-

Haraguchi, K., et al. (1997). Structure-dependent induction of CYP2B1/2 by 3-methylsulfonyl metabolites of polychlorinated biphenyl congeners in rats. Environmental Toxicology and Pharmacology.

-

Kato, Y., et al. (1999). The role of 3-methylsulfonyl-2,2',4',5,5'-pentachlorobiphenyl in the induction of hepatic microsomal drug-metabolizing enzymes. Environmental Toxicology and Pharmacology.

-

Hennig, B., et al. (2002). Polychlorinated Biphenyl-Induced Oxidative Stress and Cytotoxicity. Toxicology and Applied Pharmacology.[2]

Sources

- 1. In vitro characterization of possible mechanisms underlying the selective in vivo accumulation of the PCB metabolite 4,4'-bis(methylsulphonyl)-2,2',5,5'-tetrachlorobiphenyl in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of hepatic CYP2B is a more sensitive indicator of exposure to aroclor 1260 than CYP1A in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Analysis of 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl in Environmental Samples

Introduction: The Evolving Landscape of PCB Contamination

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that, despite being banned from production in many countries since the 1970s, continue to pose a significant threat to environmental and human health.[1] Their resistance to degradation and lipophilic nature lead to bioaccumulation in food chains. While much of the early research focused on the parent PCB congeners, the scientific community now recognizes the importance of their metabolites, which can be more toxic and persistent than the original compounds.[2][3][4]

This guide focuses on a specific and toxicologically significant metabolite: 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl (3-MeSO2-CB101) . As a member of the methylsulfonyl PCB (MeSO2-PCB) family, this compound represents a terminal, stable metabolite that can accumulate in specific tissues. This document provides a comprehensive overview of the discovery, analytical methodologies, and environmental significance of 3-MeSO2-CB101, tailored for researchers, environmental scientists, and professionals in related fields.

The Genesis of 3-MeSO2-CB101: A Metabolic Transformation

The formation of MeSO2-PCBs is a complex biological process.[2][3][4] It begins with the metabolism of parent PCBs by cytochrome P450 enzymes, which introduces a hydroxyl group to the biphenyl structure. This is followed by a series of enzymatic reactions involving the mercapturic acid pathway.

The key steps in the biosynthesis of methylsulfonyl PCBs from their parent compounds are:

-

Arene Oxide Formation: Cytochrome P450 enzymes catalyze the formation of a reactive arene oxide intermediate from the parent PCB congener.

-

Glutathione Conjugation: Glutathione-S-transferase facilitates the conjugation of the arene oxide with glutathione.

-

Mercapturic Acid Pathway: The glutathione conjugate is further metabolized through the mercapturic acid pathway, leading to the formation of a cysteine conjugate.

-

C-S Lyase Activity: A carbon-sulfur lyase cleaves the cysteine conjugate, forming a thiol (-SH) group on the biphenyl ring.

-

Methylation and Oxidation: The thiol is subsequently methylated to a methylthio (-SCH3) group, which is then oxidized to a methylsulfinyl (-SOCH3) and finally to a stable methylsulfonyl (-SO2CH3) group.[5][6] It has been confirmed through studies using CD3-methionine that the methyl group in these metabolites is derived from methionine.[5][6]

This metabolic pathway highlights the complex biotransformation that PCBs undergo within organisms, leading to the formation of persistent and potentially toxic metabolites like 3-MeSO2-CB101.

Caption: Metabolic pathway of PCBs to methylsulfonyl metabolites.

Analytical Workflow for the Determination of 3-MeSO2-CB101

The detection and quantification of 3-MeSO2-CB101 in complex environmental matrices require a robust and sensitive analytical methodology. The general workflow involves sample extraction, cleanup, and instrumental analysis.

I. Sample Extraction

The choice of extraction method depends on the sample matrix. Common techniques include:

-

Soxhlet Extraction: A classic and effective method for solid samples like soil, sediment, and tissue.

-

Accelerated Solvent Extraction (ASE): A faster, automated alternative to Soxhlet, using elevated temperature and pressure.

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method increasingly used for various matrices, including soil.[7]

-

Solid-Phase Extraction (SPE): Primarily used for liquid samples like water, to concentrate the analytes of interest.

II. Sample Cleanup

Crude extracts from environmental samples contain numerous co-extractives that can interfere with the analysis. Therefore, a thorough cleanup is essential. This is often a multi-step process:

-

Lipid Removal: For biological samples, techniques like gel permeation chromatography (GPC) or solid-phase extraction with silica gel can be employed.

-

Fractionation: Adsorption chromatography using materials like Florisil, silica gel, or activated carbon is used to separate MeSO2-PCBs from parent PCBs and other organochlorine compounds.[8] A multi-residue method for the analysis of various chlorinated and brominated organic compounds in biological samples has been developed, which includes gas-chromatographic analysis.[8]

III. Instrumental Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred technique for the analysis of MeSO2-PCBs.

-

Gas Chromatography (GC): High-resolution capillary columns, such as those with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, are used to achieve good separation of the various congeners.

-

Mass Spectrometry (MS):

-

Electron Capture Negative Ionization (ECNI-MS): This technique provides high sensitivity for electrophilic compounds like MeSO2-PCBs.

-

Triple Quadrupole Mass Spectrometry (GC-MS/MS): Operating in selected reaction monitoring (SRM) mode, this method offers excellent selectivity and sensitivity, which is crucial for analyzing trace levels in complex matrices. Recent advancements in GC-MS/MS make it a reliable tool for PCB analysis.[9]

-

High-Resolution Mass Spectrometry (HRMS): Provides very accurate mass measurements, aiding in the definitive identification of the target analyte.

-

Step-by-Step Protocol: QuEChERS Extraction and GC-MS/MS Analysis of Soil Samples

This protocol is adapted from established methods for PCB analysis in soil.[7]

-

Sample Preparation:

-

Homogenize and sieve the soil sample to ensure uniformity.

-

Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

-

Spike the sample with an appropriate internal standard (e.g., a 13C-labeled MeSO2-PCB congener).

-

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add a QuEChERS salt packet (containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 6 mL of the supernatant to a 15 mL d-SPE tube containing primary secondary amine (PSA), C18, and magnesium sulfate.

-

Vortex for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Solvent Exchange and Concentration:

-

Transfer 4 mL of the cleaned extract to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of a suitable solvent for GC analysis (e.g., isooctane).

-

-

GC-MS/MS Analysis:

-

Inject 1 µL of the final extract into the GC-MS/MS system.

-

Use a temperature program that allows for the separation of 3-MeSO2-CB101 from other potential interferences.

-

Monitor at least two SRM transitions for both the native analyte and the internal standard to ensure accurate identification and quantification.

-

Caption: Analytical workflow for 3-MeSO2-CB101 in soil samples.

Environmental Occurrence and Toxicological Significance

The discovery of 3-MeSO2-CB101 and other MeSO2-PCBs in various environmental compartments, including wildlife and humans, underscores their persistence and bioaccumulative potential. These compounds have been identified in a range of biological samples, indicating widespread environmental distribution.

From a toxicological perspective, MeSO2-PCBs are of particular concern. Some congeners have been shown to bind to specific proteins and exhibit endocrine-disrupting effects. For instance, certain MeSO2-PCB metabolites have been found to accumulate in the lung, specifically in the nonciliated bronchiolar (Clara) cells, and bind with high affinity to a protein in the lung cytosol.[10] Furthermore, some methylsulfonyl metabolites of other organochlorine compounds, like DDE, have demonstrated adrenocortical toxicity.[11][12] While the specific toxicological profile of 3-MeSO2-CB101 is an area of ongoing research, the known effects of related compounds warrant its continued investigation as a significant environmental contaminant.

Future Directions and Research Needs

The discovery and analysis of 3-MeSO2-CB101 have opened up new avenues of research in the field of environmental toxicology. Key areas for future investigation include:

-

Expanded Monitoring: More extensive monitoring of 3-MeSO2-CB101 and other MeSO2-PCBs in various environmental matrices and geographical locations is needed to better understand their global distribution and temporal trends.

-

Toxicological Assessment: In-depth toxicological studies are required to elucidate the specific mechanisms of action of 3-MeSO2-CB101, including its potential for endocrine disruption, neurotoxicity, and carcinogenicity.

-

Reference Material Development: The availability of certified reference materials for 3-MeSO2-CB101 and its isotopically labeled analogues is crucial for ensuring the accuracy and comparability of analytical data across different laboratories.[13]

-

Source Apportionment: Research aimed at linking specific MeSO2-PCB profiles in environmental samples to their parent PCB sources will aid in identifying ongoing sources of contamination.

Conclusion

The discovery of 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl in environmental samples represents a critical evolution in our understanding of PCB contamination. It highlights the importance of looking beyond the parent compounds to their persistent and potentially more toxic metabolites. The analytical methodologies outlined in this guide provide a framework for the accurate and sensitive determination of this and other MeSO2-PCBs. Continued research in this area is essential for a comprehensive assessment of the risks posed by legacy and ongoing PCB contamination and for the development of effective environmental management and remediation strategies.

References

- Letcher, R. J., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls (PCBs). Critical Reviews in Toxicology, 45(3).

- Letcher, R. J., et al. (2015).

- Mio, T., & Sumino, K. (1985). Mechanism of biosynthesis of methylsulfones from PCBs and related compounds. Environmental Health Perspectives, 59, 129-135.

- Mio, T., & Sumino, K. (1985).

- Letcher, R. J., et al. (2015).

-

PubChem. (n.d.). 3-methylsulfonyl-2,3',4',5-tetrachlorobiphenyl. PubChem. Retrieved February 15, 2026, from [Link]

- Haraguchi, K., et al. (1993).

- Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Analytical Methods.

- Hites, R. A., & Jobst, K. J. (2018). Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. PubMed Central.

- Wang, R., Guo, H., & Chen, W. (2025). Synthesis and Characterization of Stable Isotope Labeled 3,3',4,4'-Tetrachlorobiphenyl-D6. Journal of Isotopes, 38(2), 185-190.

-

Abstract Sifter. (n.d.). 3-Methylsulfonyl-2',3',4,5-tetrachlorobiphenyl. Abstract Sifter. Retrieved February 15, 2026, from [Link]

- Thermo Fisher Scientific. (n.d.). AN000561 Reproducible trace analysis of PCBs in environmental matrices using triple quadrupole GC-MS/MS. Thermo Fisher Scientific.

-

U.S. Environmental Protection Agency (EPA). (n.d.). 3-Methylsulfonyl-2',3',4,5-tetrachlorobiphenyl - Related Substances. CompTox Chemicals Dashboard. Retrieved February 15, 2026, from [Link]

- Lund, J., Brandt, I., Poellinger, L., Bergman, A., Klasson-Wehler, E., & Gustafsson, J. A. (1985). Target cells for the polychlorinated biphenyl metabolite 4,4'-bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl. Characterization of high affinity binding in rat and mouse lung cytosol. Molecular Pharmacology, 27(2), 314-323.

- Jönsson, J., Rodriguez-Martinez, H., Brandt, I., & Lund, B. O. (1991). Adrenocortical toxicity of 3-methylsulphonyl-DDE; 3: Studies in fetal and suckling mice. Fundamental and Applied Toxicology, 16(4), 609-619.

- Agilent Technologies. (2016).

- Ministry of Environment, Republic of Korea. (2004). Concentration Levels of Endocrine Disrupting Chemicals in Environmental Media of Korea. OSTI.GOV.

- Rodenburg, L. A., Guo, J., Du, S., & Cavallo, G. J. (2010). Evidence for unique and ubiquitous environmental sources of 3,3'-dichlorobiphenyl (PCB 11). Environmental Science & Technology, 44(8), 2816-2821.

- Lund, B. O., Bergman, A., & Brandt, I. (1988). Transplacental toxicity of 3-methylsulphonyl-DDE in the developing adrenal cortex in mice. Toxicology Letters, 42(3), 249-256.

Sources

- 1. www7.nau.edu [www7.nau.edu]

- 2. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Research Portal [iro.uiowa.edu]

- 5. Mechanism of biosynthesis of methylsulfones from PCBs and related compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. agilent.com [agilent.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Target cells for the polychlorinated biphenyl metabolite 4,4'-bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl. Characterization of high affinity binding in rat and mouse lung cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Adrenocortical toxicity of 3-methylsulphonyl-DDE; 3: Studies in fetal and suckling mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transplacental toxicity of 3-methylsulphonyl-DDE in the developing adrenal cortex in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accustandard.com [accustandard.com]

Methodological & Application

Application Notes and Protocol for the Analysis of 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl by Gas Chromatography-Mass Spectrometry

Abstract

This document provides a comprehensive guide for the quantitative analysis of 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl (MeSO2-TCB), a metabolite of polychlorinated biphenyls (PCBs), using gas chromatography-mass spectrometry (GC-MS). As a persistent and bioaccumulative compound, accurate determination of MeSO2-TCB in environmental and biological matrices is crucial for toxicological and environmental monitoring studies. This protocol outlines a robust methodology encompassing sample preparation, instrumental analysis, and quality control, designed for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure both technical accuracy and practical implementation.

Introduction: The Scientific Rationale

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that undergo metabolic transformation in organisms, leading to the formation of various metabolites, including hydroxylated (OH-PCBs) and methylsulfonyl (MeSO2-PCBs) derivatives.[1] MeSO2-PCBs are of significant toxicological concern due to their potential for bioaccumulation and specific binding to proteins.[2] The target analyte, 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl (CAS No. 116807-53-5), is a specific congener of MeSO2-PCBs.

The analytical challenge in quantifying MeSO2-TCB lies in its low concentrations in complex matrices and the presence of numerous interfering compounds.[3] Gas chromatography coupled with mass spectrometry (GC-MS) is the technique of choice for this analysis due to its high chromatographic resolution and sensitive, selective detection capabilities.[4] This protocol is developed based on established principles for the analysis of PCBs and their metabolites, including guidelines analogous to those in US EPA methods for chlorinated biphenyls.[5][6]

Analytical Workflow Overview

The entire analytical process, from sample receipt to final data reporting, is a multi-step procedure designed to ensure accuracy and reproducibility. Each stage is critical for the successful quantification of MeSO2-TCB.

Caption: Workflow for MeSO2-TCB Analysis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. The inclusion of internal standards, blanks, and control samples is mandatory to ensure the trustworthiness of the generated data.

Reagents and Standards

-

Solvents: HPLC or pesticide residue grade hexane, dichloromethane (DCM), acetonitrile, and isooctane.

-

Reagents: Anhydrous sodium sulfate (baked at 400°C for 4 hours), activated silica gel (70-230 mesh, activated at 180°C for 12 hours), and Florisil (60-100 mesh, activated at 130°C for 12 hours).

-

Analytical Standard: Certified reference material of 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl (e.g., AccuStandard, Inc. Cat# MSCB-3070) in a known solvent like isooctane.[7]

-

Internal Standards: 13C-labeled PCB congeners are recommended as surrogate and internal standards to correct for extraction efficiency and instrumental variability.[1] If a labeled analogue of the target analyte is not available, a 13C-labeled PCB with a similar level of chlorination and retention time should be chosen.

Sample Preparation

The goal of sample preparation is to extract MeSO2-TCB from the sample matrix and remove interfering substances.[8] The following is a general procedure for a solid matrix (e.g., soil, sediment, or tissue). For liquid samples, a liquid-liquid extraction (LLE) would be the initial step.

Step-by-Step Protocol:

-

Homogenization: Homogenize the sample to ensure uniformity. For solid samples, mix with anhydrous sodium sulfate to create a dry, free-flowing powder.

-

Spiking: Accurately spike the sample with a known amount of the surrogate internal standard solution before extraction.

-

Extraction:

-

Pressurized Liquid Extraction (PLE) or Soxhlet Extraction: These are robust techniques for exhaustive extraction from solid matrices.[3] A common solvent mixture is hexane:dichloromethane (1:1, v/v).

-

Liquid-Liquid Extraction (for aqueous samples): Extract the sample three times with dichloromethane at a neutral pH. Combine the organic extracts.

-

-

Drying and Concentration: Dry the extract by passing it through a column of anhydrous sodium sulfate. Concentrate the extract to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.

-

Cleanup: This is a critical step to remove co-extracted matrix components like lipids.[5]

-

Silica Gel Chromatography: Prepare a slurry-packed column with activated silica gel in hexane. Apply the concentrated extract to the top of the column.

-

Elution: Elute the column with solvents of increasing polarity. Non-polar interferences can be washed away with hexane. MeSO2-PCBs are more polar than parent PCBs and will require a more polar solvent for elution, such as a mixture of hexane and dichloromethane. The exact solvent composition should be optimized in the laboratory.

-

Florisil Chromatography (Optional Second Stage): For particularly complex matrices, a subsequent cleanup on a Florisil column can be employed to further remove polar interferences.[9]

-

-

Final Concentration and Solvent Exchange: Concentrate the cleaned extract to a final volume (e.g., 100 µL) under a gentle stream of nitrogen. Add a known amount of a recovery (instrumental) internal standard just before analysis. The final solvent should be compatible with the GC injection system, typically isooctane or hexane.

GC-MS Instrumental Analysis

The following parameters are a starting point and should be optimized for the specific instrument and column used. The principles are based on established methods for PCB analysis.[10][11]

Table 1: GC-MS Parameters for 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl Analysis

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | ||

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, low-bleed 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) | This stationary phase provides good separation for a wide range of PCB congeners and their metabolites.[10] |

| Carrier Gas | Helium, constant flow mode at 1.0-1.5 mL/min | Provides optimal and consistent separation. |

| Injection Mode | Splitless | To maximize sensitivity for trace-level analysis. |

| Inlet Temperature | 280 °C | Ensures rapid volatilization of the analyte. |

| Oven Program | Initial: 100°C (hold 2 min), Ramp 1: 15°C/min to 200°C, Ramp 2: 5°C/min to 300°C (hold 10 min) | A starting point for achieving good separation of tetrachlorinated congeners from other compounds. This program should be optimized to ensure baseline separation from any known interferences. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Impact (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns. |

| Electron Energy | 70 eV | Standard energy for generating comparable mass spectra. |

| Ion Source Temp. | 230 °C | A typical temperature that balances sensitivity and analyte stability. |

| Quadrupole Temp. | 150 °C | Standard setting for good mass filtering. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Significantly increases sensitivity and selectivity compared to full scan mode by monitoring only specific ions of interest.[12] |

Mass Spectrometry Data and Quantification

Mass Spectral Characteristics of MeSO2-TCB

The molecular formula for 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl is C₁₃H₈Cl₄O₂S. The monoisotopic mass is approximately 367.9 g/mol . The mass spectrum will exhibit a characteristic isotopic cluster due to the four chlorine atoms.

Based on the principles of EI fragmentation for chlorinated and sulfonylated aromatic compounds, the following ions are proposed for SIM analysis.[13] Note: These ions should be confirmed by analyzing a pure standard of the compound.

-

Molecular Ion Cluster (Quantifier): The primary ion for quantification should be the most abundant ion in the molecular isotope cluster, which is expected to be m/z 368 .

-

Qualifier Ions: At least one other ion from the molecular cluster (e.g., m/z 370 ) and a characteristic fragment ion should be monitored for confirmation. Common fragmentation pathways for MeSO₂-PCBs include the loss of a methyl group ([M-CH₃]⁺) or the entire methylsulfonyl group ([M-SO₂CH₃]⁺). Therefore, potential fragment ions to monitor would be m/z 353 and m/z 289 .

Table 2: Proposed SIM Ions for 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl

| Ion Function | Proposed m/z | Description |

| Quantifier | 368 | Monoisotopic molecular ion [M]⁺ |

| Qualifier 1 | 370 | Isotopic molecular ion [M+2]⁺ |

| Qualifier 2 | 353 | Fragment ion [M-CH₃]⁺ |

Calibration and Quantification

-

Calibration Curve: Prepare a series of calibration standards of MeSO2-TCB at different concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) in the final analysis solvent. Each standard must contain the same concentration of the internal standard(s).

-

Analysis: Analyze the calibration standards using the optimized GC-MS method.

-

Curve Generation: Generate a calibration curve by plotting the response factor (ratio of the analyte peak area to the internal standard peak area) against the concentration of the analyte. A linear regression with a correlation coefficient (r²) > 0.995 is typically required.

-

Sample Quantification: Analyze the prepared samples. The concentration of MeSO2-TCB in the sample is calculated using the response factor obtained from the sample analysis and the calibration curve.

Quality Assurance and Quality Control (QA/QC)

To ensure the reliability of the results, a stringent QA/QC protocol must be followed, adapting principles from methods like EPA 1628.[5]

-

Method Blank: An analyte-free matrix processed through the entire sample preparation and analysis procedure to check for contamination.

-

Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of the analyte to assess the accuracy of the method.

-

Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample spiked with a known concentration of the analyte, used to evaluate matrix effects and method precision.

-

Internal Standard Recoveries: The recovery of the surrogate internal standards should be monitored for each sample and fall within a predefined acceptance range (e.g., 50-150%) to ensure the extraction process was efficient.

-

Ion Ratio Confirmation: The ratio of the qualifier ion(s) to the quantifier ion in the sample must match the ratio observed in the calibration standards within a specified tolerance (e.g., ±20%) for positive identification.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the analysis of 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl by GC-MS. By understanding the rationale behind each step, from sample preparation to data analysis, researchers can confidently implement and adapt this method for their specific needs. The successful application of this protocol will enable the generation of high-quality, defensible data for this important PCB metabolite, contributing to a better understanding of its environmental fate and toxicological impact.

References

- Bergman, Å., Athanasiadou, M., Bergek, S., Haraguchi, K., Jensen, S., & Klasson Wehler, E. (1992). Methylsulfonyl-polychlorobiphenyls in the marine environment. Chemosphere, 25(7-10), 1039-1045.

- Letcher, R. J., Klasson-Wehler, E., & Bergman, Å. (2000). Methylsulfonyl polychlorinated biphenyls and 2,2-bis (4-chlorophenyl)-1, 1-dichloroethene metabolites in the aquatic environment and wildlife. Environmental toxicology and chemistry, 19(6), 1457-1466.

-

U.S. Environmental Protection Agency. (2021). Method 1628: Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue by Low-resolution GC/MS using Selected Ion Monitoring. Washington, D.C. [Link]

-

U.S. Environmental Protection Agency. (2015). Implementation Memorandum #12: When to Use EPA Method 1668 for PCB Congener Analyses. Washington State Department of Ecology. [Link]

-

Agilent Technologies. (2025). Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. [Link]

-

Agilent Technologies. (2019). Analysis of Polychlorinated Biphenyls on 8890-5977B GC/MSD by Following the China HJ 743-2015 Method. [Link]

-

Haraguchi, K., Kuroki, H., & Masuda, Y. (1986). Capillary gas chromatographic analysis of methylsulphone metabolites of polychlorinated biphenyls retained in human tissues. Journal of Chromatography B: Biomedical Sciences and Applications, 361, 239-252. [Link]

-

PubChem. (n.d.). 3-methylsulfonyl-2,3',4',5-tetrachlorobiphenyl. National Center for Biotechnology Information. [Link]

-

Retsch GmbH. (n.d.). Sample Preparation Process - Step by step. [Link]

-

Al-Merey, R., & Al-Dahhan, W. S. (2009). Electron impact mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal, 3(1), 5. [Link]

-

U.S. Environmental Protection Agency. (n.d.). PCB Congeners by Low-Resolution GC-MS - Method 1628. [Link]

-

SGS. (2021). EPA Posts SGS-developed and Validated Method 1628 for PCB Measurement Draft for Comment. [Link]

- Lund, J., Brandt, I., Poellinger, L., Bergman, A., Klasson-Wehler, E., & Gustafsson, J. A. (1985). Target cells for the polychlorinated biphenyl metabolite 4,4'-bis (methylsulfonyl)-2, 2', 5, 5'-tetrachlorobiphenyl. Characterization of high affinity binding in rat and mouse lung cytosol. Molecular pharmacology, 27(2), 314-323.

- Wei, H., & Li, A. (2009). Mass spectrometric ionization pattern of 209 polychlorinated biphenyls. Organohalogen Compounds, 71, 002594.

-

CROMlab. (n.d.). Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS. [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. researchgate.net [researchgate.net]

- 3. epa.gov [epa.gov]

- 4. shimadzu.com [shimadzu.com]

- 5. epa.gov [epa.gov]

- 6. EPA Posts SGS-developed and Validated Method 1628 for PCB Measurement Draft for Comment | SGS USA [sgs.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. dioxin20xx.org [dioxin20xx.org]

- 9. analysis.rs [analysis.rs]

- 10. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cromlab-instruments.es [cromlab-instruments.es]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

Application Note: Untargeted Identification of Unknown PCB Metabolites via LC-HRMS/MS

Abstract

Polychlorinated biphenyls (PCBs) are legacy environmental contaminants that undergo metabolic activation by Cytochrome P450 enzymes to form hydroxylated (OH-PCBs) and conjugated metabolites (sulfates, glucuronides).[1][2][3][4][5][6][7][8] While parent PCBs are routinely analyzed via GC-MS, their polar metabolites—often more toxic and endocrine-disrupting—require liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). This application note details a comprehensive workflow for the extraction, detection, and structural elucidation of unknown PCB metabolites in biological matrices, leveraging negative electrospray ionization (ESI-), chlorine isotope clustering, and Mass Defect Filtering (MDF).

Introduction & Mechanistic Basis

The metabolic biotransformation of PCBs primarily occurs in the liver. Lower chlorinated congeners are readily oxidized to OH-PCBs, which can be excreted or further conjugated.[2][9]

-

Phase I Metabolism: Insertion of oxygen by CYP450s (primarily CYP1A and CYP2B subfamilies) creates phenolic PCBs (OH-PCBs).

-

Phase II Metabolism: OH-PCBs are substrates for sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), forming PCB sulfates and PCB glucuronides.

The Analytical Challenge: Standard libraries exist for parent PCBs (209 congeners), but libraries for metabolites are sparse. With 209 parents, there are thousands of theoretical metabolites. HRMS is critical because it provides:

-

Exact Mass: To determine elemental composition (

ppm accuracy). -

Isotopic Fingerprint: Chlorine’s distinct

ratio allows computational filtering of polychlorinated "unknowns" from biological background.

Experimental Strategy

The workflow is divided into two parallel streams to ensure coverage of both stable phenolic metabolites and labile conjugates.

Diagram 1: Integrated Metabolite Identification Workflow

Protocol 1: Sample Preparation

Rationale: PCB sulfates are amphiphilic and labile; they degrade under the harsh sulfuric acid cleanup often used for parent PCBs. Therefore, a milder extraction is required for conjugates.

Materials

-

Internal Standard (IS):

-4-OH-PCB 187 (for OH-PCBs) and -

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Ammonium Acetate.

Step-by-Step Procedure

Stream A: Free OH-PCBs (Total)

-

Denaturation: Add 100 µL serum to 100 µL 6M HCl (Acid hydrolysis breaks glucuronides/sulfates to free phenols).

-

Extraction: Add 2 mL MTBE/Hexane (1:1 v/v). Vortex 10 min.

-

Separation: Centrifuge at 3000 x g for 10 min. Collect organic (upper) layer.

-

Alkaline Partitioning: Add 1 mL 1M KOH to organic phase (OH-PCBs ionize and move to aqueous phase; neutral parents stay in organic). Discard organic phase.

-

Re-acidification: Acidify aqueous phase with H2SO4, re-extract with Hexane/MTBE.

-

Dry & Reconstitute: Evaporate under

, reconstitute in 100 µL MeOH:Water (1:1).

Stream B: Intact PCB Sulfates/Glucuronides

-

Precipitation: Add 300 µL cold Acetonitrile (containing 1% Formic Acid) to 100 µL serum.

-

Vortex/Centrifuge: Vortex vigorously; centrifuge at 10,000 x g for 10 min to pellet proteins.

-

Filtration: Pass supernatant through a phospholipid removal plate (e.g., Phree or HybridSPE) to remove matrix interferences without hydrolyzing sulfates.

-

Concentration: Evaporate supernatant to ~50 µL, reconstitute to 100 µL with mobile phase A.

Protocol 2: LC-HRMS Instrumental Method

Rationale: Negative ESI is mandatory as OH-PCBs and Sulfates have acidic protons. A high-resolution instrument (Orbitrap or Q-TOF) is required to resolve the isotopic envelope.

Table 1: Instrument Parameters

| Parameter | Setting | Rationale |

| Column | Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | Standard for hydrophobic/amphiphilic separation. |

| Mobile Phase A | Water + 5 mM Ammonium Acetate (pH 7.5) | Basic pH promotes ionization of phenols in ESI(-). |

| Mobile Phase B | Acetonitrile / Methanol (90:10) | Methanol helps solvate polar conjugates. |

| Flow Rate | 0.3 mL/min | Optimal for ESI desolvation. |

| Ionization | ESI Negative Mode | High sensitivity for halogenated phenols/sulfates. |

| Resolution | 120,000 (at m/z 200) | Essential to separate |

| Scan Range | m/z 150 – 1000 | Covers mono- to hepta-chlorinated metabolites. |

| MS/MS | Data Dependent Acquisition (DDA) | Top 5 ions selected for fragmentation. |

Data Analysis: The "Unknown" Identification Workflow

Rationale: Biological matrices are complex. To find "needles in the haystack," we use the unique physical properties of chlorine.

A. Mass Defect Filtering (MDF)

Chlorine has a significant negative mass defect (approx -0.03 Da per Cl atom). Biological background (C, H, N, O) generally has a positive mass defect.

-

Action: Plot Mass Defect (y-axis) vs. m/z (x-axis).

-

Filter: Define a region of interest. For example, OH-PCB 11 (Dichlorobiphenylol) has a mass of ~236.[3][10]98. The mass defect is negative.[11][12] Filter out all ions with Mass Defect > 0.05.

B. Isotope Pattern Matching

The natural abundance of

-

Cl1: M and M+2 (3:1 ratio)

-

Cl2: M, M+2, M+4 (9:6:1 ratio)

-

Algorithm: Use software (e.g., Compound Discoverer, molecular networking) to search for these specific intensity ratios.

C. MS/MS Structural Confirmation

Once a candidate ion is found, analyze the fragmentation spectra:

-

OH-PCBs: Look for loss of

(36 Da) or -

PCB Sulfates: Look for the characteristic loss of the sulfate group

(m/z 80.96) or neutral loss of

Diagram 2: Decision Tree for Unknown Identification

References

-

Grimm, F. A., et al. (2015).[7] "Identification of a sulfate metabolite of PCB 11 in human serum." Environment International. [Link]

-

Dhakal, K., et al. (2012).[7] "Identification of Sulfated Metabolites of 4-Chlorobiphenyl (PCB3) in the Serum and Urine of Male Rats." Chemical Research in Toxicology. [Link]

-

Quinete, N., et al. (2017). "Determination of hydroxylated polychlorinated biphenyls (OH-PCBs) in human urine in a highly occupationally exposed German cohort." Chemosphere. [Link]

-

Jobst, K. J., et al. (2013).[3] "The use of mass defect plots for the identification of (novel) halogenated contaminants in the environment."[11][12] Analytical and Bioanalytical Chemistry. [Link]

-

Li, X., et al. (2022). "Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites." Environmental Science & Technology. [Link]

Sources

- 1. Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Estimation of the concentrations of hydroxylated polychlorinated biphenyls in human serum using ionization efficiency prediction for electrospray - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Significant Metabolic Alterations in Mouse Dams Exposed to an Environmental Mixture of Polychlorinated Biphenyls (PCBs) During Gestation and Lactation: Insights into PCB and Metabolite Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of a sulfate metabolite of PCB 11 in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The use of mass defect plots for the identification of (novel) halogenated contaminants in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing GC-MS/MS for Methylsulfonyl PCBs (MeSO₂-PCBs)

Status: Online Operator: Senior Application Scientist Topic: Method Development & Troubleshooting for MeSO₂-PCBs Ticket ID: #GCMS-MS-PCB-METAB

Introduction: The Analytical Challenge

Welcome to the technical support center. You are likely here because analyzing methylsulfonyl-PCBs (MeSO₂-PCBs) presents a distinct set of challenges compared to parent PCBs. Unlike the chemically inert parent congeners, MeSO₂-PCBs possess a polar, thermally labile sulfone group. This functional group creates three primary hurdles:

-

Thermal Degradation: They can break down in hot injectors.

-

Adsorption: They adhere to active sites (silanols) in liners and columns.

-

Isomeric Complexity: Separating the 3-MeSO₂ (meta) and 4-MeSO₂ (para) isomers requires precise column selectivity.

This guide is structured to troubleshoot these specific failure points using a Question & Answer format.

Module 1: Sample Introduction (The Front End)

Q: My MeSO₂-PCB response is non-linear and drops off rapidly over a sequence. Is my detector failing?

Diagnosis:

It is likely not the detector, but activity in the inlet . The sulfone moiety (

Protocol: The "Inert Flow Path" Setup

-

Liner Selection: Switch to a single-taper, ultra-inert liner with wool . The wool increases surface area for vaporization but must be deactivated. Avoid standard splitless liners.

-

Injector Temperature: Set to 250°C .

-

Why? Temperatures >270°C promote thermal degradation of the sulfone group. Temperatures <220°C cause poor volatilization of high-molecular-weight congeners (Hepta-Cl).

-

-

Septum Purge: Ensure a flow of 3 mL/min to prevent septum bleed ghost peaks, which often co-elute with lower chlorinated congeners.

Q: I see "ghost peaks" or broad humps at the baseline. What is happening?

Diagnosis: This is often matrix carryover or thermal breakdown . MeSO₂-PCBs are typically extracted from lipid-rich tissues (liver, adipose). If the sulfuric acid cleanup (standard for parent PCBs) was insufficient, or if the partitioning into DMSO (specific for MeSO₂ metabolites) was skipped, lipids will accumulate in the head of the column.